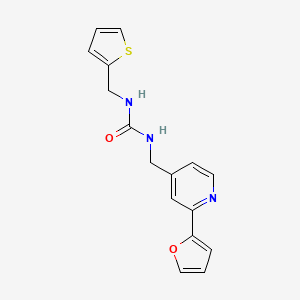

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a thiophene-2-ylmethyl moiety at the urea’s nitrogen. Its structure combines heterocyclic aromatic systems (furan, thiophene, and pyridine), which are known to influence physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(19-11-13-3-2-8-22-13)18-10-12-5-6-17-14(9-12)15-4-1-7-21-15/h1-9H,10-11H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUQQHWPPUPQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea , often referred to as a derivative of thiourea, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its efficacy against various pathogens and its potential therapeutic applications.

Synthesis of the Compound

The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves several steps:

- Formation of the Pyridine Intermediate : Starting from commercially available precursors, the pyridine ring is synthesized through multi-step reactions.

- Introduction of the Furan Ring : This is achieved using palladium-catalyzed cross-coupling methods, such as Suzuki-Miyaura coupling.

- Thiophene Ring Formation : Cyclization reactions involving sulfur-containing reagents lead to the formation of the thiophene ring.

- Final Coupling : The final step involves coupling the pyridine-furan intermediate with the thiophene moiety to yield the desired urea compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea against various pathogens. The compound has shown significant activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values indicate varying susceptibility among these pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| E. coli | 0.01 |

| S. typhi | 0.001 |

| S. aureus | 1.0 |

| Bacillus subtilis | No inhibition |

These results suggest that while the compound exhibits strong bactericidal activity against certain strains, it shows limited efficacy against others, particularly Bacillus subtilis .

Anticancer Activity

In addition to its antibacterial properties, compounds similar to 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea have been investigated for anticancer activity. A study reported that derivatives containing furan and thiophene rings demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from lung, ovarian, and breast cancers. The compound's mechanism appears to involve disruption of cellular processes essential for cancer cell survival, although specific pathways remain to be fully elucidated .

Study on Antibacterial Efficacy

A recent study examined the antibacterial efficacy of the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, particularly against Salmonella typhi and Escherichia coli. The study utilized standard agar diffusion methods to assess inhibition zones, confirming the broad-spectrum antibacterial activity of the compound .

Anticancer Research

Another investigation focused on the cytotoxic effects of similar thiourea derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The study emphasized the need for further research to optimize these compounds for therapeutic use in oncology .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea with analogs from the evidence, highlighting key structural features and properties:

*Estimated via molecular formula.

†Predicted using ChemDraw software.

‡Calculated via PubChem.

Physicochemical Trends

- Solubility : M64HCl’s hydrochloride salt form enhances water solubility, whereas the target compound’s neutral heterocycles may necessitate formulation optimization.

Q & A

Basic: What are the recommended synthetic routes for 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step organic reactions. A common approach involves:

- Step 1: Palladium-catalyzed coupling reactions to assemble the pyridine-furan and thiophene moieties. For example, Suzuki-Miyaura coupling may be employed for aryl-aryl bond formation using Pd(PPh₃)₄ as a catalyst in ethanol under reflux .

- Step 2: Urea bond formation via reaction of isocyanates with amines. For instance, reacting 2-(furan-2-yl)pyridin-4-ylmethyl amine with thiophen-2-ylmethyl isocyanate in dichloromethane at 0–25°C .

- Optimization: Use continuous flow reactors to enhance scalability, and monitor reactions via TLC or HPLC for purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>75%) .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent connectivity, with characteristic peaks for urea NH (~10 ppm) and aromatic protons (6–8 ppm) .

- High-Performance Liquid Chromatography (HPLC): A C18 column with acetonitrile/water gradient elution (e.g., 70:30 to 95:5 over 20 min) assesses purity (>98%) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode verifies molecular weight (e.g., m/z 355.4 for [M+H]⁺) .

Advanced: How can researchers design experiments to resolve contradictions in biological activity data across different assays?

Answer:

Contradictions may arise from assay-specific conditions (e.g., pH, solvent). Methodological strategies include:

- Dose-Response Curves: Test the compound at varying concentrations (1 nM–100 µM) to identify IC₅₀ discrepancies .

- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target engagement .

- Control for Solvent Effects: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced: What computational and experimental approaches are used to elucidate the compound’s mechanism of action?

Answer:

- Molecular Docking: Simulate interactions with targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the urea group and catalytic lysine residues .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐₙ/kₒff) to validate target affinity (e.g., KD < 1 µM) .

- Knockdown Studies: Use siRNA to silence suspected targets (e.g., MAPK) and observe rescue effects in cellular assays .

Basic: What are the key physicochemical properties influencing stability and formulation?

Answer:

- Solubility: Poor aqueous solubility (logP ~3.5) necessitates DMSO or PEG-400 for in vitro studies .

- Stability: Hydrolytic degradation of the urea bond occurs at pH > 7. Store at –20°C in anhydrous conditions .

- Crystallinity: X-ray diffraction reveals planar urea cores, aiding co-crystallization with target proteins for structural studies .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

- Substituent Variation: Replace thiophene with furan or phenyl groups to modulate electron density. For example, thiophene enhances π-π stacking with hydrophobic enzyme pockets .

- Bioisosteric Replacement: Substitute the pyridine ring with isoquinoline to improve metabolic stability .

- Quantitative SAR (QSAR): Use CoMFA models to predict activity cliffs and prioritize derivatives with lower toxicity .

Basic: What safety precautions are required during handling and storage?

Answer:

- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Ethanol is preferred for solubilization over DMSO if volatility permits .

- Storage: Keep in airtight containers under nitrogen at –20°C. Desiccants (silica gel) prevent hygroscopic degradation .

- Disposal: Incinerate waste in compliance with EPA guidelines for nitrogen-containing compounds .

Advanced: How does the compound’s dual heterocyclic system (furan/thiophene) influence its electronic properties and reactivity?

Answer:

- Electronic Effects: Thiophene’s electron-rich sulfur enhances nucleophilic aromatic substitution, while furan’s oxygen directs electrophilic attacks to the 5-position .

- Redox Activity: Cyclic voltammetry shows oxidation peaks at +1.2 V (thiophene) and +1.5 V (furan), indicating potential for radical-mediated reactions .

- Steric Interactions: The pyridine-furan angle (112° by DFT) creates a bent geometry, favoring binding to curved enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.